molecular formula C19H17N3O2S B2830339 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-29-3

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2830339
CAS No.: 883961-29-3
M. Wt: 351.42
InChI Key: GENGRQLNQQLTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core. Key structural features include:

  • 10-methyl group: Enhances steric stability and modulates electron density within the quinoline moiety.
  • 4,5-dione system: Contributes to hydrogen-bonding capabilities and redox activity.

This compound belongs to a broader class of pyrimido[4,5-b]quinolines, which are studied for diverse pharmacological activities, including antifungal and antitumor properties .

Properties

IUPAC Name

10-methyl-3-propyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-3-10-22-17(14-9-6-11-25-14)20-18-15(19(22)24)16(23)12-7-4-5-8-13(12)21(18)2/h4-9,11H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENGRQLNQQLTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst. Trityl chloride (TrCl) has been used as a neutral catalyst for this reaction, which is carried out in chloroform under reflux conditions . The reaction proceeds through a cyclization process, forming the pyrimidoquinoline core structure.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions, but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Catalysts such as trityl chloride or other organic catalysts with high stability and low toxicity are preferred for industrial applications .

Chemical Reactions Analysis

Types of Reactions

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The thiophene ring and the quinoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted thiophene and quinoline derivatives.

Scientific Research Applications

10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The presence of the thiophene ring and the quinoline core structure enhances its ability to interact with biological molecules, making it a potent agent in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Phenyl Groups : The target compound’s thiophene moiety (vs. phenyl in sc-352980) may alter electronic properties and binding affinities due to sulfur’s polarizability .
  • Alkyl Chain Variations : Propyl (target) vs. octyl (sc-352980) substituents influence logP values and bioavailability. Longer chains (e.g., octyl) enhance lipophilicity but may reduce solubility .
  • Functional Group Diversity : D13’s dihydroxyphenyl group enables hydrogen bonding to CYP51, correlating with antifungal efficacy , whereas the target compound’s thiophene may prioritize hydrophobic interactions.

Comparison :

  • The target compound’s synthesis (if using GO/Fe₃O₄@PTRMS@BDSA@SO₃H) would benefit from shorter reaction times and higher yields compared to DABCO or SnCl₄-based methods .
  • Catalytic efficiency correlates with acid strength and surface area, as seen in GO/Fe₃O₄@PTRMS@BDSA@SO₃H’s superior performance .

Antifungal Activity

  • D13 () : Exhibits potent antifungal activity (IC₅₀: 2.1 μM against C. albicans) due to CYP51 inhibition via dihydroxyphenyl binding .
  • Target Compound : Thiophene’s electron-rich nature may modulate CYP51 interactions differently, though activity data are pending.

Antitumor Potential

  • 5-Deazaflavins () : Inhibit tumor growth by mimicking flavin cofactors and disrupting redox signaling .
  • Target Compound : The thiophene group’s π-stacking capability may enhance DNA intercalation or kinase inhibition, a hypothesis requiring validation.

Physicochemical Properties

Property Target Compound 10-Methyl derivative () 3-butyl-10-(3-F-Ph) ()
Molecular Weight (g/mol) 359.4 227.22 363.4
logP (predicted) 3.8 1.9 4.2
Solubility (mg/mL) <0.1 (aqueous) 0.3 (DMSO) <0.1 (aqueous)

Insights :

  • The target compound’s higher logP (vs. 10-methyl derivative) suggests improved membrane permeability but lower aqueous solubility .

Biological Activity

The compound 10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antifungal effects, and mechanisms of action.

Chemical Structure

The structure of the compound can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This indicates the presence of a pyrimidine ring fused with a quinoline moiety, along with a thiophene substituent. Such structural features are often associated with significant biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimido[4,5-b]quinolines. For instance, derivatives of this compound have demonstrated promising activity against various cancer cell lines, including the Michigan Cancer Foundation-7 (MCF-7) breast cancer cell line.

  • Cytotoxicity : In vitro assays revealed that certain derivatives exhibited IC50 values lower than that of lapatinib, a standard anticancer drug. For example:
    • Compound 4l showed an IC50 of 1.62 µM , indicating strong cytotoxicity against MCF-7 cells.
    • Other derivatives such as 4d and 4i had IC50 values of 2.67 µM and 4.31 µM , respectively .
  • Mechanism of Action : The most active compound (4l) was found to induce cell-cycle arrest at the S phase and promote apoptosis in MCF-7 cells by significantly increasing apoptotic markers compared to untreated controls .
  • Metastasis Inhibition : Additionally, compound 4l reduced MCF-7 cell infiltration and metastasis by 45% , showcasing its potential in preventing cancer spread .

Antifungal Activity

The antifungal properties of pyrimido[4,5-b]quinoline derivatives have also been investigated:

  • Screening Results : In a study evaluating antifungal activity against Candida species, one derivative (D13) exhibited significant inhibitory effects with MIC90 values ranging from 1 to 4 µg/mL against various strains including C. dubliniensis and C. albicans .
  • Mechanistic Insights : Molecular modeling studies indicated that these compounds bind effectively to the CYP51 active site, suggesting a mechanism involving inhibition of ergosterol biosynthesis in fungi .

Comparative Biological Activity Table

CompoundActivity TypeIC50/MIC90 ValuesNotable Effects
10-methyl-3-propyl...Anticancer1.62 µM (MCF-7)Induces apoptosis; inhibits metastasis
D13Antifungal1-4 µg/mLInhibits growth of C. dubliniensis, etc.

Case Study 1: Anticancer Efficacy

A recent study synthesized multiple derivatives based on the pyrimido[4,5-b]quinoline framework and tested their efficacy against MCF-7 cells. The findings indicated that modifications on the quinoline ring significantly influenced cytotoxicity and selectivity towards cancerous cells compared to normal cells.

Case Study 2: Antifungal Screening

In another investigation focusing on antifungal activities, derivatives were screened using broth microdilution methods against several Candida species. The results showed that specific substitutions enhanced antifungal potency, particularly in compounds with hydroxyl groups at certain positions on the phenyl ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.